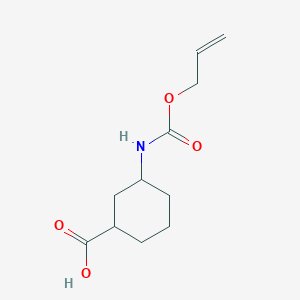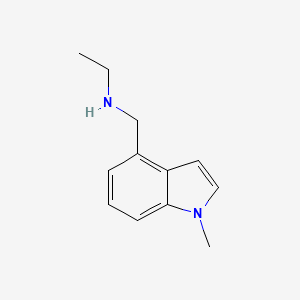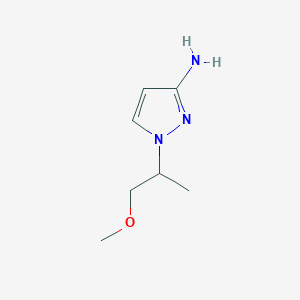![molecular formula C9H13N3 B1469287 {[1-(but-2-yn-1-yl)-1H-pyrazol-4-yl]methyl}(methyl)amine CAS No. 1339261-06-1](/img/structure/B1469287.png)
{[1-(but-2-yn-1-yl)-1H-pyrazol-4-yl]methyl}(methyl)amine
Overview
Description
{[1-(but-2-yn-1-yl)-1H-pyrazol-4-yl]methyl}(methyl)amine, also known as N-methyl-1-but-2-yn-1-yl-1H-pyrazol-4-amine, is an organic compound that has been studied for its potential applications in pharmaceutical and medical research. This compound has been found to have a wide range of biological activities, including analgesic, anti-inflammatory, and anti-microbial effects. Furthermore, it has been used in the synthesis of various drugs and in the development of new drug delivery systems.
Mechanism of Action
The mechanism of action of {[1-(but-2-yn-1-yl)-1H-pyrazol-4-yl]methyl}(methyl)amine is not fully understood. However, it is believed that the compound acts as an agonist at opioid receptors, resulting in analgesic and anti-inflammatory effects. Additionally, the compound has been found to inhibit the growth of certain bacteria, suggesting that it may have antimicrobial activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in various animal models. It has been found to have analgesic, anti-inflammatory, and anti-microbial effects. Additionally, the compound has been found to reduce the levels of certain inflammatory markers, such as tumor necrosis factor-alpha and interleukin-6. Furthermore, it has been shown to reduce the levels of certain neurotransmitters, such as dopamine and serotonin, which may contribute to its analgesic and anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
The major advantage of using {[1-(but-2-yn-1-yl)-1H-pyrazol-4-yl]methyl}(methyl)amine in laboratory experiments is its relatively low cost and ease of synthesis. Additionally, the compound has been found to have a wide range of biological activities, making it a promising candidate for the development of new drugs. However, there are some limitations to using this compound in laboratory experiments. For instance, the compound is not very soluble in water, making it difficult to dissolve in aqueous solutions. Additionally, the compound has a relatively short half-life, meaning that it may need to be synthesized and used on a regular basis.
Future Directions
There are a number of potential future directions for {[1-(but-2-yn-1-yl)-1H-pyrazol-4-yl]methyl}(methyl)amine. One potential direction is to further investigate its mechanism of action and explore its potential applications in the development of new drugs. Additionally, further research could be conducted to explore its potential therapeutic effects in humans. Additionally, further studies could be conducted to explore its potential use in the synthesis of new compounds and drug delivery systems. Finally, further research could be conducted to explore its potential use in the development of new drug formulations, such as tablets, capsules, and injectables.
Scientific Research Applications
{[1-(but-2-yn-1-yl)-1H-pyrazol-4-yl]methyl}(methyl)amine has been studied for its potential applications in pharmaceutical and medical research. It has been found to have analgesic, anti-inflammatory, and anti-microbial effects, making it a promising candidate for the development of new drugs. Additionally, this compound has been used in the synthesis of various drugs and in the development of new drug delivery systems.
properties
IUPAC Name |
1-(1-but-2-ynylpyrazol-4-yl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c1-3-4-5-12-8-9(6-10-2)7-11-12/h7-8,10H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBPGXAMTVSMZCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCN1C=C(C=N1)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(5-Bromofuran-2-yl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469206.png)
![1-[(4-Ethylphenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469207.png)

![[3-(Furan-3-yl)phenyl]methanamine](/img/structure/B1469209.png)




![1-[(2-Chlorophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469216.png)



